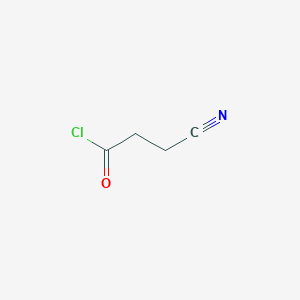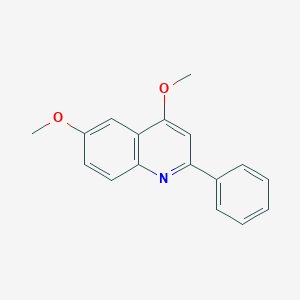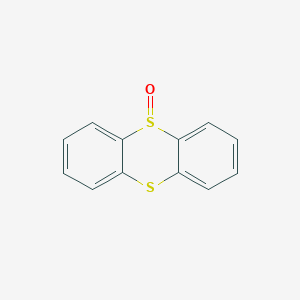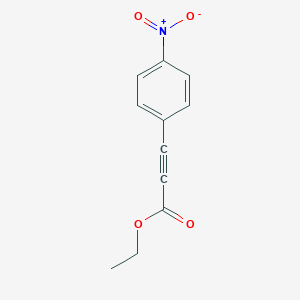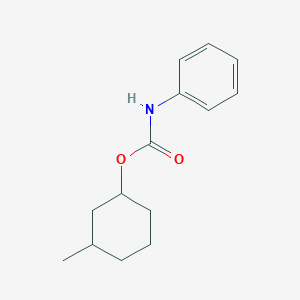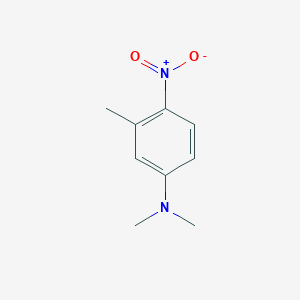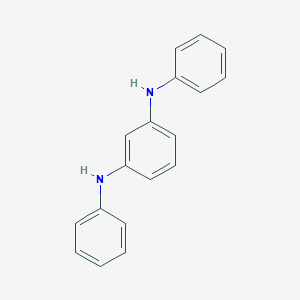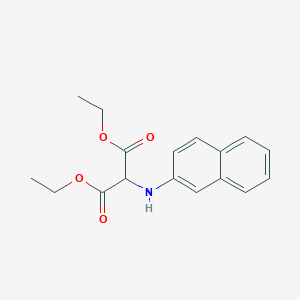
Diethyl 2-(2-naphthylamino)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(2-naphthylamino)malonate, also known as DAN, is a chemical compound that has been widely used in scientific research. It belongs to the class of malonate derivatives and has a molecular formula of C20H19NO4. DAN has been used in various fields of research, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of Diethyl 2-(2-naphthylamino)malonate is not fully understood, but it is believed to act as a nucleophile in various reactions. Diethyl 2-(2-naphthylamino)malonate can undergo nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and alkyl halides. This property of Diethyl 2-(2-naphthylamino)malonate has been exploited in the synthesis of various compounds, such as heterocycles and amino acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Diethyl 2-(2-naphthylamino)malonate are not well studied, but it has been shown to have low toxicity in animal studies. Diethyl 2-(2-naphthylamino)malonate has been used as a model compound for studying the pharmacokinetics and metabolism of malonate derivatives. Moreover, Diethyl 2-(2-naphthylamino)malonate has been used as a fluorescent probe for studying the interactions of proteins and nucleic acids.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Diethyl 2-(2-naphthylamino)malonate in lab experiments include its high reactivity, low toxicity, and versatility in synthesis. Diethyl 2-(2-naphthylamino)malonate can be easily synthesized in large quantities and has been used as a starting material for the synthesis of various compounds. However, the limitations of using Diethyl 2-(2-naphthylamino)malonate in lab experiments include its sensitivity to air and moisture, which can lead to degradation and impurities. Moreover, Diethyl 2-(2-naphthylamino)malonate can be difficult to purify due to its low solubility in common solvents.
Orientations Futures
There are several future directions for the research on Diethyl 2-(2-naphthylamino)malonate. One direction is the synthesis of new Diethyl 2-(2-naphthylamino)malonate derivatives with improved properties, such as solubility and reactivity. Another direction is the study of the mechanism of action of Diethyl 2-(2-naphthylamino)malonate in various reactions, which can lead to the development of new synthetic methods. Moreover, the application of Diethyl 2-(2-naphthylamino)malonate in material science, such as the synthesis of polymers and nanoparticles, is an area of active research. Finally, the use of Diethyl 2-(2-naphthylamino)malonate as a fluorescent probe for studying biological systems, such as protein-protein interactions and enzyme activity, is an area of growing interest.
Conclusion:
In conclusion, Diethyl 2-(2-naphthylamino)malonate is a versatile compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Diethyl 2-(2-naphthylamino)malonate has shown promising results in various fields of research and has the potential for further development.
Méthodes De Synthèse
The synthesis of Diethyl 2-(2-naphthylamino)malonate is a multi-step process that involves the reaction of 2-naphthylamine with diethyl malonate in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed to form the final product. The yield of Diethyl 2-(2-naphthylamino)malonate can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Applications De Recherche Scientifique
Diethyl 2-(2-naphthylamino)malonate has been widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of antitumor agents, such as 2-(2-naphthylamino)benzamide, which has shown promising results in inhibiting the growth of cancer cells. Diethyl 2-(2-naphthylamino)malonate has also been used in the synthesis of fluorescent dyes, which have been used in bioimaging and sensing applications. Moreover, Diethyl 2-(2-naphthylamino)malonate has been used in the synthesis of liquid crystals, which have potential applications in display technology.
Propriétés
Numéro CAS |
6248-33-5 |
|---|---|
Nom du produit |
Diethyl 2-(2-naphthylamino)malonate |
Formule moléculaire |
C17H19NO4 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
diethyl 2-(naphthalen-2-ylamino)propanedioate |
InChI |
InChI=1S/C17H19NO4/c1-3-21-16(19)15(17(20)22-4-2)18-14-10-9-12-7-5-6-8-13(12)11-14/h5-11,15,18H,3-4H2,1-2H3 |
Clé InChI |
ACVAPXTZJANMHB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC2=CC=CC=C2C=C1 |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)NC1=CC2=CC=CC=C2C=C1 |
Autres numéros CAS |
6248-33-5 |
Solubilité |
45.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



